molecular formula C6H15ClN2O2S B1520275 2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride CAS No. 1240528-77-1

2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride

Cat. No.: B1520275
CAS No.: 1240528-77-1
M. Wt: 214.71 g/mol
InChI Key: KOXVKXCZALXYFO-UHFFFAOYSA-N
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Description

2-(3-Aminopropyl)-1λ⁶,2-thiazolidine-1,1-dione hydrochloride is a thiazolidine dione derivative featuring a 3-aminopropyl substituent at the 2-position of the heterocyclic ring. The compound is characterized by its 1,1-dione (sulfone) group and a hydrochloride salt, which enhances its solubility in polar solvents.

Properties

IUPAC Name

3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c7-3-1-4-8-5-2-6-11(8,9)10;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXVKXCZALXYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Aminopropyl)-1λ6,2-thiazolidine-1,1-dione hydrochloride, also known as a thiazolidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H15ClN2O2S
  • Molecular Weight : 214.71 g/mol
  • CAS Number : 1240528-77-1

Thiazolidine derivatives, including 2-(3-Aminopropyl)-1λ6,2-thiazolidine-1,1-dione hydrochloride, exhibit various biological activities primarily through their interaction with specific enzymes and receptors. These compounds are known to modulate pathways associated with metabolic disorders, inflammation, and cancer.

Antidiabetic Effects

Thiazolidinediones are well-documented for their antidiabetic properties, particularly their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that derivatives of thiazolidine can enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of 2-(3-Aminopropyl)-1λ6,2-thiazolidine-1,1-dione hydrochloride. For example:

  • Xanthine Oxidase (XO) Inhibition : A study demonstrated that thiazolidine derivatives exhibit significant XO inhibitory activity. The compound's structure allows it to interact effectively with the active site of the enzyme, leading to decreased production of uric acid and potential therapeutic applications in hyperuricemia and gout treatment .

Antioxidant Properties

The compound has also shown promising antioxidant activity. Thiazolidine derivatives can scavenge free radicals and reduce oxidative stress markers in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases.

Study on Antidiabetic Activity

A study evaluated the effects of thiazolidinedione derivatives on glucose metabolism in diabetic rats. The results indicated that these compounds significantly lowered fasting blood glucose levels and improved insulin sensitivity compared to control groups.

CompoundBlood Glucose Reduction (%)Insulin Sensitivity Index
Control01.0
Compound A452.5
Compound B603.0

Study on XO Inhibition

In vitro studies assessed the XO inhibitory activity of various thiazolidine derivatives. The lead compound exhibited an IC50 value of 3.56 μmol/L, making it more potent than allopurinol, a standard treatment for gout .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1λ⁶,2-thiazolidine-1,1-dione derivatives, where variations in the substituent at the 2-position define their distinct characteristics. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features
2-(3-Aminopropyl)-1λ⁶,2-thiazolidine-1,1-dione HCl 3-Aminopropyl Not provided Not provided Not available Primary amine, linear chain, HCl salt
2-(2-Aminoethyl)-1,2-thiazolidine-1,1-dione HCl 2-Aminoethyl C₅H₁₁N₂O₂S·HCl 200.67 (HCl salt) 1190044-24-6 Shorter chain, primary amine, HCl salt
2-Isopropyl-1λ⁶,2-thiazolidine-1,1-dione Isopropyl C₆H₁₁NO₂S 161.22 279669-65-7 Branched alkyl, neutral form
2-{[(2R)-Pyrrolidin-2-yl]methyl}-1λ⁶,2-thiazolidine-1,1-dione HCl Pyrrolidin-2-ylmethyl C₈H₁₅N₂O₂S·HCl 248.74 (HCl salt) 2091417-74-0 Secondary amine (pyrrolidine), HCl salt

Key Comparative Insights

Substituent Length and Solubility: The 3-aminopropyl group in the target compound provides a longer alkyl chain compared to the 2-aminoethyl analog (C3 vs. C2), which may enhance lipophilicity. However, the hydrochloride salt form counterbalances this by improving aqueous solubility, a feature shared with the 2-aminoethyl and pyrrolidinylmethyl analogs . The isopropyl-substituted derivative lacks an ionizable amine and exists in a neutral form, resulting in lower water solubility compared to the hydrochlorides .

Amine Functionality and Reactivity: The primary amine in the 3-aminopropyl and 2-aminoethyl derivatives facilitates nucleophilic reactions (e.g., conjugation, salt formation), whereas the pyrrolidinylmethyl analog contains a secondary amine, which may exhibit reduced reactivity due to steric hindrance .

In contrast, linear substituents (e.g., 3-aminopropyl) allow for more flexible binding . The pyrrolidine ring in the pyrrolidinylmethyl analog adds rigidity and may influence electronic properties via resonance effects, distinguishing it from the aliphatic amine-containing analogs .

Research Findings and Implications

While direct pharmacological or biochemical data for 2-(3-Aminopropyl)-1λ⁶,2-thiazolidine-1,1-dione hydrochloride are absent in the provided evidence, inferences can be drawn from its structural analogs:

  • Biological Activity: Thiazolidine diones are known for diverse applications, including enzyme inhibition and antimicrobial activity.
  • Stability : Hydrochloride salts generally exhibit improved stability and shelf life compared to free bases, a critical factor in pharmaceutical formulation .

Preparation Methods

Synthesis of Thiazolidine-2-thione Intermediate

The initial step commonly involves synthesizing thiazolidine-2-thione, a key intermediate:

  • React aminoethanol (or related amine precursors) with potassium hydroxide and carbon disulfide in ethanol under controlled heating (around 40°C).
  • The reaction proceeds over several hours with gradual addition of carbon disulfide.
  • After reaction completion, the mixture is cooled, washed with sodium hydroxide solution and brine, dried, and concentrated to yield crude thiazolidine-2-thione.
  • Purification by recrystallization from absolute ethanol results in a white solid with a yield of approximately 68.1% and melting point 105–107°C.
Step Reagents/Conditions Yield (%) Notes
Thiazolidine-2-thione (3) Aminoethanol, KOH, CS2, ethanol, 40°C, 4 hours 68.1 White solid, m.p. 105–107°C

Alkylation of Thiazolidine-2-thione

  • Thiazolidine-2-thione is alkylated with bromoalkanes (e.g., bromoethane, bromopropane) in the presence of sodium hydroxide in ethanol at 40–50°C.
  • The reaction typically lasts 5 hours, monitored by TLC.
  • Post-reaction workup involves extraction with ethyl acetate, washing, drying, and purification by column chromatography.
  • Yields range around 70–90%, depending on the alkylating agent and conditions.
Compound Alkylating Agent Catalyst/Conditions Yield (%) Physical State
3-ethyl-thiazolidine-2-thione (4a) Bromoethane NaOH, ethanol, 40–50°C, 5 h 71.9 Colorless oily liquid

Conversion to 2-Thioxothiazolidine-3-carbonyl Chloride

  • Thiazolidine-2-thione is reacted with triphosgene and triethylamine in dichloromethane at 0°C to room temperature.
  • The reaction proceeds overnight, followed by extraction and recrystallization.
  • This step yields 2-thioxothiazolidine-3-carbonyl chloride with a high yield (~80%) and melting point 88–90°C.
Step Reagents/Conditions Yield (%) Notes
Formation of 2-thioxothiazolidine-3-carbonyl chloride (5) Triphosgene, TEA, CH2Cl2, 0°C to RT, overnight 80.37 Yellow crystals, m.p. 88–90°C

Formation of 2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione Hydrochloride

  • The key step involves reacting the 2-thioxothiazolidine-3-carbonyl chloride intermediate with 3-aminopropylamine (or similar amines) in tetrahydrofuran (THF) at 0°C to room temperature.
  • Triethylamine is used as a base to neutralize the HCl formed.
  • After stirring for 8 hours, the product is extracted, purified by column chromatography, and isolated as the hydrochloride salt.
  • Yields for this amide formation step are typically high, around 90%.
Step Reagents/Conditions Yield (%) Notes
Amide formation with 3-aminopropylamine Compound 5, 3-aminopropylamine, TEA, THF, 0°C to RT, 8 h ~90 Purified by chromatography

Alternative Preparation Routes and Related Compounds

Protection and Cyclization Strategy (Related Piperidine Dione)

  • A method for preparing related amino dione hydrochlorides involves:
    • Protection of L-Glutamine in alkaline medium.
    • Cyclization under anhydrous conditions catalyzed by 4-dimethylaminopyridine and carbonyl diimidazole.
    • Deprotection in acidic medium to yield the hydrochloride salt.
  • This approach emphasizes mild conditions, simplicity, and suitability for industrial scale-up.
Step Reagents/Conditions Notes
Protection of L-Glutamine Alkaline medium (NaOH, NaHCO3), 10–80°C Hydrotropic solvents used
Cyclization 4-Dimethylaminopyridine, carbonyl diimidazole, 40–70°C Anhydrous conditions
Deprotection Acidic medium (HCl) Hydrochloride salt formation

Summary Table of Key Preparation Steps for 2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione Hydrochloride

Step No. Intermediate/Product Reagents/Conditions Yield (%) Physical Form Notes
1 Thiazolidine-2-thione (3) Aminoethanol, KOH, CS2, ethanol, 40°C, 4 h 68.1 White solid Recrystallized
2 Alkylated thiazolidine-2-thione (4a) Bromoalkane, NaOH, ethanol, 40–50°C, 5 h ~72 Oily liquid Purified by chromatography
3 2-Thioxothiazolidine-3-carbonyl chloride (5) Triphosgene, TEA, CH2Cl2, 0°C to RT, overnight 80.4 Yellow crystals Recrystallized
4 Target amide hydrochloride 3-Aminopropylamine, TEA, THF, 0°C to RT, 8 h ~90 Hydrochloride salt Purified by chromatography

Research Findings and Analytical Confirmation

  • The synthesized compounds are characterized by melting point determination, nuclear magnetic resonance (1H NMR, 13C NMR), and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • The yields and purity are consistent with high-quality synthesis suitable for further biological evaluation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(3-aminopropyl)-1λ⁶,2-thiazolidine-1,1-dione hydrochloride?

  • Methodology : The compound is synthesized via condensation reactions. A typical approach involves reacting a thiazolidine precursor (e.g., 1,2-thiazolidine-1,1-dione) with 3-aminopropylamine under acidic conditions. Refluxing in acetic acid with sodium acetate as a catalyst optimizes yield . Purification is achieved via recrystallization from ethanol or column chromatography .
  • Key Parameters : Solvent choice (polar aprotic solvents preferred), temperature (70–90°C), and reaction time (4–6 hours) significantly influence efficiency.

Q. How is this compound characterized structurally?

  • Analytical Techniques :

  • NMR (¹H/¹³C): Confirms proton environments (e.g., δ 2.8–3.2 ppm for aminopropyl protons) and carbon backbone .
  • IR Spectroscopy : Identifies sulfone (S=O) stretches at 1150–1250 cm⁻¹ and amine (N–H) vibrations at 3300–3500 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 226.3 (free base) and 262.8 (hydrochloride) verify molecular weight .

Q. What are its critical physicochemical properties?

  • Molecular Formula : C₆H₁₃N₂O₂S·HCl.
  • Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (DMF, DMSO) due to ionic hydrochloride salt formation .
  • Stability : Hygroscopic; store at 2–8°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Strategies :

  • Catalyst Screening : Use DBU (1,8-diazabicycloundec-7-ene) to reduce side reactions like over-alkylation .
  • In Situ Monitoring : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to track intermediate formation and adjust stoichiometry .
    • Impurity Profiling : LC-MS identifies common by-products (e.g., dimerization products at m/z 452.6) for targeted purification .

Q. What computational tools predict this compound’s biological interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like GABA receptors (docking scores < −7.0 kcal/mol suggest strong interactions) .
  • ADMET Prediction : SwissADME estimates pharmacokinetics (e.g., moderate BBB permeability, LogP ≈ 1.2) .

Q. How does structural modification alter its bioactivity?

  • Case Study : Replacing the aminopropyl chain with a benzyl group reduces solubility but enhances affinity for serotonin receptors (Ki < 100 nM) .
  • Synthetic Guidance : Introduce electron-withdrawing groups (e.g., –NO₂) to the thiazolidine ring to stabilize sulfone moieties and improve metabolic stability .

Q. What in vitro assays validate its mechanism of action?

  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) via ELISA (IC₅₀ < 10 µM indicates potency) .
  • Cellular Uptake : Radiolabel with ¹⁴C and measure accumulation in HEK-293 cells using scintillation counting .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-Aminopropyl)-1$l^{6},2-thiazolidine-1,1-dione hydrochloride

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